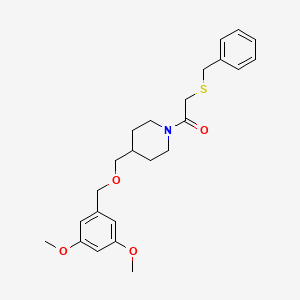

![molecular formula C26H24N6O2 B2395263 N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005297-06-2](/img/structure/B2395263.png)

N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

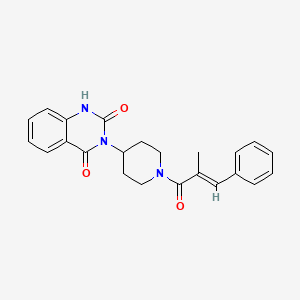

This compound belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

The synthesis of this compound involves the condensation of 12 using 2,4,6-triaminopyrimidine in diphenyl ether at 195–230 °C . The resulting 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl -7-oxopyrido[2,3-d]pyrimidine (13) is then treated with a 1:1 combination of N, N-dimethylformamide thionyl chloride to produce -5-methylpyrido[2,3-d]pyrimidine2,4-diamine (14) .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido [2,3-d]pyrimidine ring system . This is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

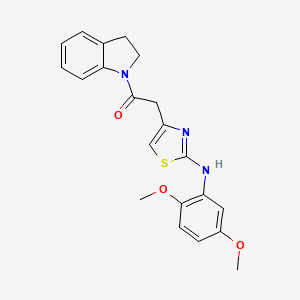

Research has demonstrated the synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidine with the evaluation of their antimicrobial and anti-inflammatory activities. For instance, Kendre et al. (2015) synthesized a series of compounds, including pyrazole, isoxazole, and pyrimidine derivatives, which were assessed for their antibacterial and antifungal properties. Some of these compounds exhibited significant anti-inflammatory activity as well (Kendre, Landge, & Bhusare, 2015). Additionally, Sanjeeva Reddy et al. (2010) developed linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).

Anticancer Applications

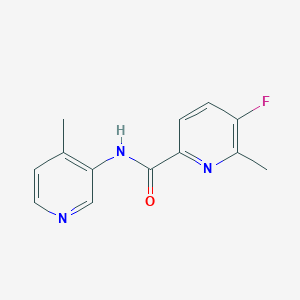

Significant research has also been focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Singla et al. (2017) designed and synthesized new pyrazolo[3,4-d]pyrimidine compounds, which displayed potent and broad-spectrum anticancer activities against a panel of 60 human cancer cell lines. These compounds were found to induce apoptosis and inhibit topoisomerase IIα, suggesting a mechanism of action (Singla, Luxami, Singh, Tandon, & Paul, 2017).

Future Directions

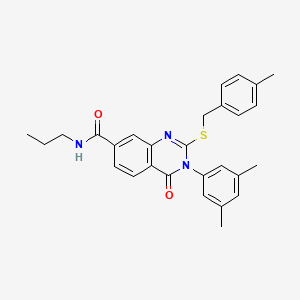

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Properties

IUPAC Name |

6-N-benzyl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2/c1-33-20-13-14-23(34-2)22(15-20)29-24-21-17-28-32(19-11-7-4-8-12-19)25(21)31-26(30-24)27-16-18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKZTBKTGAPIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2395180.png)

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)

![6-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2395186.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2395188.png)

![1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2395189.png)

![(1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2395194.png)

![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)

![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)